molecular formula C8H10O3 B1331110 3-(Furan-2-yl)-2-methylpropanoic acid CAS No. 6969-36-4

3-(Furan-2-yl)-2-methylpropanoic acid

Cat. No. B1331110
CAS RN: 6969-36-4
M. Wt: 154.16 g/mol
InChI Key: BAMODTDOWULALQ-UHFFFAOYSA-N
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Description

“3-(Furan-2-yl)-2-methylpropanoic acid” is a chemical compound that is related to furan platform chemicals (FPCs) which are directly available from biomass . It is an alanine derivative amino acid and has been commercially used as ergogenic supplements . They influence the secretion of anabolic, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Synthesis Analysis

A novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed on the basis of hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH . The further oligomerization proceeds through the addition of 1a or its hydrated derivatives and, thus, the formation of ether or ester bonds, in some cases along with the side processes of decarboxylation .


Molecular Structure Analysis

The molecular formula of “3-(Furan-2-yl)-2-methylpropanoic acid” is C7H8O3 . The molecular weight is 140.14 . The structure of the molecule involves a furan ring attached to a propionic acid group .


Chemical Reactions Analysis

Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives . According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .

Safety And Hazards

The safety data sheet for a related compound, (E)-3-(furan-2-yl)acrylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-(furan-2-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMODTDOWULALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290376
Record name 3-(furan-2-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)-2-methylpropanoic acid

CAS RN

6969-36-4
Record name NSC68346
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(furan-2-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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